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Welcome to the technical support center for indole synthesis. This resource is designed for

researchers, scientists, and drug development professionals to provide troubleshooting

guidance and frequently asked questions (FAQs) for common pitfalls encountered during

Fischer, Bischler-Möhlau, and Reissert indole synthesis reactions.

Frequently Asked Questions (FAQs)
Fischer Indole Synthesis
Q1: What are the most common reasons for low or no yield in a Fischer indole synthesis?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors:

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A

catalyst that is too weak may not facilitate the necessary[1][1]-sigmatropic rearrangement,

while an overly strong acid can lead to degradation of the starting materials or the final indole

product.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids

(e.g., ZnCl₂, BF₃) are commonly used, and the optimal choice is substrate-dependent.[2][3]

Unfavorable Substrates: The reaction is known to fail with certain substrates. For example,

the phenylhydrazone of acetaldehyde does not typically yield indole under standard

conditions.[2] Additionally, substrates with strong electron-donating groups on the carbonyl

component can promote a competing N-N bond cleavage reaction, preventing indolization.[4]
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Suboptimal Reaction Conditions: High temperatures or prolonged reaction times can cause

decomposition of reactants and products.[2] It is crucial to monitor the reaction's progress

using techniques like Thin Layer Chromatography (TLC) to identify the optimal reaction time.

Impure Starting Materials: The purity of the arylhydrazine and the carbonyl compound is

essential. Impurities can lead to a variety of side reactions that consume starting materials

and complicate purification.

Q2: My TLC analysis shows multiple spots. What are the likely side products in a Fischer indole

synthesis?

A2: The formation of multiple products is a common issue. Likely side products include:

Isomeric Indoles: If an unsymmetrical ketone (RCH₂COCH₂R') is used, two different

enamines can form, leading to a mixture of isomeric indoles.[5]

Aniline and Carbonyl-derived Byproducts: A significant side reaction is the cleavage of the N-

N bond in the ene-hydrazine intermediate. This is particularly problematic with electron-

donating substituents on the carbonyl-derived portion of the molecule and results in the

formation of aniline and byproducts from the carbonyl component (e.g., 3-methylindole from

the phenylhydrazone of a specific ketone).[4]

Aldol Condensation Products: The acidic conditions can promote the self-condensation of

enolizable aldehydes or ketones.[2]

Polymerization/Degradation Products: Under harsh acidic conditions and high temperatures,

the starting materials and the indole product itself can be susceptible to polymerization or

decomposition.

Bischler-Möhlau Indole Synthesis
Q1: Why are the yields often low in a classical Bischler-Möhlau indole synthesis?

A1: The classical Bischler-Möhlau synthesis is notorious for harsh reaction conditions, which

often lead to low yields and the formation of byproducts.[6][7] The high temperatures required

can cause degradation of the starting materials and the product. Furthermore, the reaction
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mechanism is complex and can lead to unpredictable regioselectivity, resulting in mixtures of

products that are difficult to separate.[8]

Q2: How can I improve the yield and reduce the reaction time for a Bischler-Möhlau synthesis?

A2: Modern modifications to the Bischler-Möhlau synthesis can significantly improve its

efficiency. The use of microwave irradiation has been shown to dramatically reduce reaction

times from hours to minutes and increase yields.[9][10] Often, these reactions can be

performed under solvent-free conditions, which simplifies the workup and aligns with the

principles of green chemistry.[11] The use of milder catalysts, such as lithium bromide, has also

been explored to avoid the harsh conditions of the traditional method.[7]

Reissert Indole Synthesis
Q1: My Reissert synthesis is failing. What are the critical steps to troubleshoot?

A1: The Reissert synthesis is a multi-step process, and failure can occur at any stage:

Condensation: The initial base-catalyzed condensation of the o-nitrotoluene with diethyl

oxalate is crucial. Potassium ethoxide has been shown to give better results than sodium

ethoxide.[12] Ensure anhydrous conditions, as the base is sensitive to moisture.

Reduction: The reductive cyclization of the o-nitrophenylpyruvate intermediate is often the

most problematic step. The choice of reducing agent is critical. A variety of reagents have

been used, including zinc in acetic acid, ferrous sulfate with ammonia, and sodium dithionite.

[13][14] The reaction can be sensitive, leading to a mixture of unidentifiable products if not

optimized.[13]

Decarboxylation: The final step of removing the 2-carboxylic acid group can be challenging.

Simple heating can lead to decomposition of the indole product.[15] Improved methods using

copper catalysts in high-boiling solvents like quinoline or microwave-assisted procedures

have been developed to improve yields.[15] More recently, decarboxylation using DBU in

sulfolane at high temperatures has been shown to be effective.[16]

Q2: I obtained a quinolone instead of the expected indole in my Reissert synthesis. Why did

this happen?
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A2: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly

with certain reduction conditions.[14] For instance, the use of PtO₂ in ethanol as the reducing

system, especially with 7-substituted indoles, can favor the formation of the corresponding

quinolone.[14] To avoid this, it is advisable to use other reducing agents like zinc dust in acetic

acid or ferrous sulfate with ammonia.

Troubleshooting Guides
Fischer Indole Synthesis: Low Yield or Reaction Failure
This guide provides a systematic approach to troubleshooting low yields in the Fischer indole

synthesis.
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Low or No Yield

Check Starting Material Purity

Optimize Acid Catalyst

If pure

Action: Recrystallize or distill
arylhydrazine and carbonyl compound.

Adjust Reaction Conditions

If optimized

Action: Screen different acids
(e.g., ZnCl2, PPA, p-TsOH).
Vary catalyst concentration.

Evaluate Substrate Suitability

If still low yield

Action: Monitor by TLC.
Gradually increase temperature.

Consider microwave heating.

Improved Yield

If suitable

Action: Check for strong EDGs on carbonyl.
If present, consider alternative synthesis.

Click to download full resolution via product page

Troubleshooting workflow for low yield in Fischer indole synthesis.

General Purification Issues: Product Degradation on
Silica Gel
Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation

during column chromatography.
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Product Streaking/Degradation
on TLC or Column

Deactivate Silica Gel

Use Alternative Stationary Phase

If degradation persists

Pure Indole Obtained

Successful

Action: Add 1% triethylamine to the eluent.
Flush column with this mixture before loading.

Alternative Purification Method

If separation is poor

Successful Action: Use neutral or basic alumina.

Successful

Action: Recrystallization or preparative HPLC.

Click to download full resolution via product page

Troubleshooting workflow for purification of acid-sensitive indoles.

Data Presentation
Table 1: Comparison of Lewis Acids in the Fischer
Indole Synthesis of 2-Phenylindole
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Catalyst Solvent
Temperatur
e (°C)

Time Yield (%) Reference

Zinc chloride

(ZnCl₂)
None 170 6 min 72-80 [17]

Boron

trifluoride

etherate

(BF₃·OEt₂)

Acetic Acid 100 15 min 85 [1]

Iron(III)

chloride

(FeCl₃)

Ethanol Reflux 3 h 82 [1]

Aluminum

chloride

(AlCl₃)

None 180 1 h 75 [1]

Note: Reaction conditions may vary between studies, impacting direct comparability.

Table 2: Comparison of Conventional vs. Microwave-
Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

Heating
Method

Catalyst/
Reagent

Solvent Time
Temperat
ure

Yield (%)
Referenc
e

Convention

al
None None

Not

Specified
Reflux 17 [10]

Microwave
Anilinium

bromide

None

(solid-

state)

1 min
N/A

(540W)
71 [10][18]

Experimental Protocols
Protocol 1: Classical Fischer Indole Synthesis of 2-
Phenylindole using Zinc Chloride
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This protocol is adapted from a literature procedure.[17]

Step 1: Formation of Acetophenone Phenylhydrazone

Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a

steam bath for 1 hour.

Dissolve the hot mixture in 80 mL of 95% ethanol.

Induce crystallization by agitating the solution.

Cool the mixture, collect the crystals by filtration, and wash with a small amount of cold

ethanol. The yield is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

Thoroughly mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with

powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The

mixture will become liquid within 3-4 minutes.

Remove the beaker from the bath and continue stirring for 5 minutes.

To prevent solidification, stir 200 g of clean sand into the reaction mixture.

Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of

concentrated hydrochloric acid to dissolve the zinc chloride.

Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.

Decolorize the hot solution with activated charcoal (Norit) and filter.

Cool the filtrate to induce crystallization, collect the 2-phenylindole, and wash with cold

ethanol. The total yield is typically 72-80%.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_Indole_Synthesis_Classic_Routes_Versus_Modern_Methods.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Microwave-Assisted, Solvent-Free Bischler-
Möhlau Synthesis of 2-Arylindoles
This one-pot protocol is adapted from a literature procedure.[10][11]

In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

Stir the mixture at room temperature for 3 hours. The aniline acts as both reactant and base.

Add 3 drops of dimethylformamide (DMF) to the mixture.

Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

After cooling, purify the crude product by column chromatography on silica gel to obtain the

2-arylindole. Yields are typically in the range of 52-75%.

Protocol 3: Classical Reissert Indole Synthesis
This protocol is based on the original method described by Reissert.[12][13][14]

Step 1: Condensation

In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of

sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

Cool the solution and add a solution of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in

absolute ethanol dropwise with stirring.

After the addition is complete, heat the mixture to reflux for 1-2 hours.

Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to

precipitate the ethyl o-nitrophenylpyruvate.

Collect the product by filtration, wash with water, and dry.

Step 2: Reductive Cyclization and Saponification

Prepare a solution of ferrous sulfate (FeSO₄·7H₂O) in water.
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Add the ethyl o-nitrophenylpyruvate from the previous step and heat the mixture to 80-90°C

with vigorous stirring.

Slowly add concentrated aqueous ammonia. The reaction is exothermic.

After the addition is complete, continue heating and stirring for 30 minutes.

Filter the hot solution to remove iron oxides.

Acidify the filtrate with hydrochloric acid to precipitate indole-2-carboxylic acid.

Collect the product by filtration, wash with water, and dry.

Step 3: Decarboxylation

Mix the indole-2-carboxylic acid with a catalytic amount of copper chromite in quinoline.

Heat the mixture to a high temperature (e.g., 200-240°C) until the evolution of CO₂ ceases.

Cool the reaction mixture and dissolve it in a suitable solvent like diethyl ether.

Wash the organic solution with dilute acid to remove quinoline, then with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

the crude indole. Purify further by recrystallization or chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3076556/
https://www.alfa-chemistry.com/resources/fischer-indole-synthesis.html
https://en.wikipedia.org/wiki/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis
https://www.chemeurope.com/en/encyclopedia/Bischler-M%C3%B6hlau_indole_synthesis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4782195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4782195/
https://www.benchchem.com/pdf/Application_Notes_Protocols_Microwave_Assisted_Synthesis_of_Indole_Derivatives.pdf
https://sciforum.net/manuscripts/1632/original.pdf
https://www.organic-chemistry.org/abstracts/literature/402.shtm
https://en.wikipedia.org/wiki/Reissert_indole_synthesis
https://www.researchgate.net/publication/305775364_Reissert_Indole_Synthesis
https://www.researchgate.net/profile/Gordon-Gribble-2/publication/305775364_Reissert_Indole_Synthesis/links/5c3c68a3299bf12be3c66455/Reissert-Indole-Synthesis.pdf
https://pubs.acs.org/doi/pdf/10.1021/jo00072a052
https://pubs.acs.org/doi/abs/10.1021/op300125p
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Indole_Synthesis_Classic_Routes_Versus_Modern_Methods.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Traditional_and_Microwave_Assisted_Indole_Synthesis_Yields_and_Methodologies.pdf
https://www.benchchem.com/product/b1280462#common-pitfalls-in-indole-synthesis-reactions
https://www.benchchem.com/product/b1280462#common-pitfalls-in-indole-synthesis-reactions
https://www.benchchem.com/product/b1280462#common-pitfalls-in-indole-synthesis-reactions
https://www.benchchem.com/product/b1280462#common-pitfalls-in-indole-synthesis-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280462?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

